1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
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Overview
Description
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an acetylbenzenesulfonyl group and a chloroethanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the acetylbenzenesulfonyl group: This step involves the reaction of the piperazine derivative with acetylbenzenesulfonyl chloride under basic conditions.
Addition of the chloroethanone moiety: The final step involves the reaction of the intermediate compound with 2-chloroethanone in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The chloroethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological studies: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of histamine H3 receptor antagonists.
Industrial applications: The compound is used in the development of new materials and chemical processes, including the synthesis of antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the case of histamine H3 receptor antagonists, the compound binds to the receptor, blocking the action of histamine and modulating neurotransmitter release .
Comparison with Similar Compounds
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one can be compared with other piperazine derivatives, such as:
1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines: These compounds are also histamine H3 receptor antagonists but differ in their structural features and binding affinities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are acetylcholinesterase inhibitors with different substitution patterns on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSWKLRHVBLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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